Cas no 916675-98-4 ((1S)-1-(pentafluorophenyl)ethan-1-amine)

(1S)-1-(pentafluorophenyl)ethan-1-amine structure
916675-98-4 structure
Product Name:(1S)-1-(pentafluorophenyl)ethan-1-amine
CAS No:916675-98-4
MF:C8H6F5N
MW:211.131959438324
CID:803222
PubChem ID:51358459
Update Time:2023-11-28

(1S)-1-(pentafluorophenyl)ethan-1-amine Chemical and Physical Properties

Names and Identifiers

    • Benzenemethanamine,2,3,4,5,6-pentafluoro-a-methyl-, (aS)-
    • BENZENEMETHANAMINE, 2,3,4,5,6-PENTAFLUORO-Α-METHYL-, (ΑS)-
    • (S)-1-(pentafluorophenyl)ethylamine
    • 6-pentafluoro-a-Methyl
    • 1-(pentafluorophenyl)ethan-1-amine
    • 916675-98-4
    • Benzenemethanamine, 2,3,4,5,6-pentafluoro-alpha-methyl-, (alphaS)-
    • SCHEMBL6287423
    • alpha-Methyl-2,3,4,5,6-pentafluorobenzenemethanamine
    • EN300-1866507
    • (1S)-1-(pentafluorophenyl)ethan-1-amine
    • Inchi: 1S/C8H6F5N/c1-2(14)3-4(9)6(11)8(13)7(12)5(3)10/h2H,14H2,1H3
    • InChI Key: KICTUMAYHYGFGK-UHFFFAOYSA-N
    • SMILES: FC1C(=C(C(=C(C=1C(C)N)F)F)F)F

Computed Properties

  • Exact Mass: 211.04200
  • Monoisotopic Mass: 211.04204001g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 186
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 26Ų

Experimental Properties

  • PSA: 26.02000
  • LogP: 3.10210

(1S)-1-(pentafluorophenyl)ethan-1-amine Pricemore >>

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